![molecular formula C25H20N2O B381538 [1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]methyl phenyl ether](/img/structure/B381538.png)
[1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]methyl phenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]methyl phenyl ether is a complex organic compound that features a benzimidazole core substituted with naphthalen-1-ylmethyl and phenoxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]methyl phenyl ether typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Substitution with Naphthalen-1-ylmethyl Group: The naphthalen-1-ylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using naphthalen-1-ylmethanol and a suitable Lewis acid catalyst.
Substitution with Phenoxymethyl Group: The phenoxymethyl group can be introduced through a nucleophilic substitution reaction using phenoxymethyl chloride and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]methyl phenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenoxymethyl chloride in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may yield partially or fully reduced benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
[1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]methyl phenyl ether has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of [1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]methyl phenyl ether involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]methyl phenyl ether: Unique due to its specific substitution pattern.
1-(naphthalen-1-ylmethyl)-2-(phenoxymethyl)-1H-imidazole: Similar structure but with an imidazole core instead of benzimidazole.
1-(naphthalen-1-ylmethyl)-2-(phenoxymethyl)-1H-pyrrole: Similar structure but with a pyrrole core.
Uniqueness
This compound is unique due to its specific combination of naphthalen-1-ylmethyl and phenoxymethyl groups attached to a benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C25H20N2O |
|---|---|
Molekulargewicht |
364.4g/mol |
IUPAC-Name |
1-(naphthalen-1-ylmethyl)-2-(phenoxymethyl)benzimidazole |
InChI |
InChI=1S/C25H20N2O/c1-2-12-21(13-3-1)28-18-25-26-23-15-6-7-16-24(23)27(25)17-20-11-8-10-19-9-4-5-14-22(19)20/h1-16H,17-18H2 |
InChI-Schlüssel |
XSPJAUBXQQGGLQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=CC5=CC=CC=C54 |
Kanonische SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


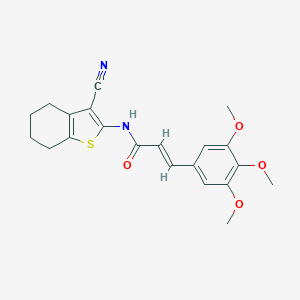
![1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B381456.png)
![4-(diethylamino)benzaldehyde [4-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B381459.png)
![5-[2-(2,6-difluorophenyl)hydrazinylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B381462.png)
![1-[3-({4-Hydroxy-3-nitrobenzylidene}amino)phenyl]ethanone](/img/structure/B381463.png)
![1-[1-(3-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone](/img/structure/B381464.png)
![4-(Diethylamino)-2-{[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B381465.png)
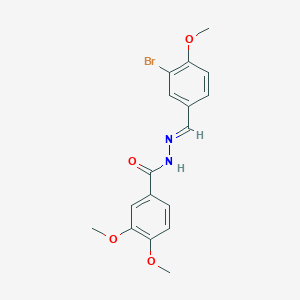
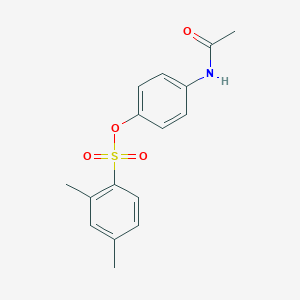
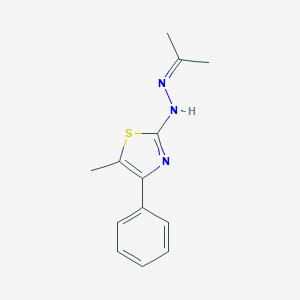
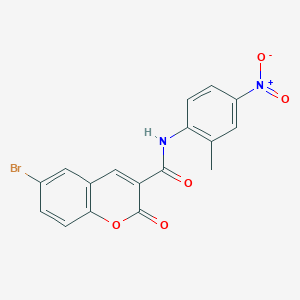
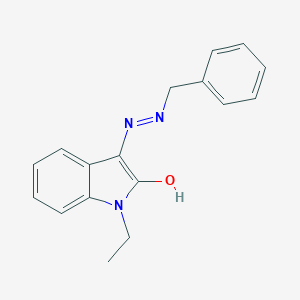
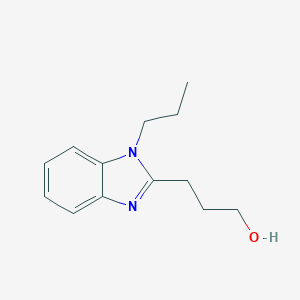
![2-{[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}-5-nitro-1,3-benzothiazole](/img/structure/B381478.png)
